molecular formula C5H7N3OS B1451424 5-Methyl-1,3-thiazole-2-carbohydrazide CAS No. 858486-43-8

5-Methyl-1,3-thiazole-2-carbohydrazide

Cat. No.: B1451424
CAS No.: 858486-43-8
M. Wt: 157.2 g/mol
InChI Key: YFWTZUVXTJCFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1,3-thiazole-2-carbohydrazide is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Biochemical Analysis

Biochemical Properties

5-Methyl-1,3-thiazole-2-carbohydrazide plays a significant role in biochemical reactions due to its reactive thiazole ring. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from performing its catalytic function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can occur through hydrogen bonding, van der Waals forces, and other non-covalent interactions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering the cellular response to various stimuli .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to inhibit multiple enzymes simultaneously, leading to a buildup of toxic metabolites and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with key enzymes and cofactors. The compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolic flux and changes in metabolite levels . Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it can accumulate in certain cellular compartments . Additionally, this compound can bind to plasma proteins, which can affect its distribution and bioavailability within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound can influence its activity, as it can interact with different biomolecules depending on its location within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide typically involves the reaction of 5-methyl-1,3-thiazole-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

5-Methyl-1,3-thiazole-2-carboxylic acid+Hydrazine hydrateThis compound\text{5-Methyl-1,3-thiazole-2-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 5-Methyl-1,3-thiazole-2-carboxylic acid+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,3-thiazole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

5-Methyl-1,3-thiazole-2-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

  • 5-Methyl-1,3-thiazole-2-carboxylic acid
  • 4-Methyl-1,3-thiazole-2-carbohydrazide
  • 2-Methyl-1,3-thiazole-5-carbohydrazide

Comparison: 5-Methyl-1,3-thiazole-2-carbohydrazide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

5-methyl-1,3-thiazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-3-2-7-5(10-3)4(9)8-6/h2H,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWTZUVXTJCFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669373
Record name 5-Methyl-1,3-thiazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858486-43-8
Record name 5-Methyl-1,3-thiazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1,1-dimethylethyl 2-[(5-methyl-1,3-thiazol-2-yl)carbonyl]hydrazinecarboxylate (I116)(451 mg, 1.753 mmol) in HCl (2.191 ml, 72.1 mmol) (4M solution in 1,4-dioxan) was stirred at room temperature under an atmosphere of argon for 18 hours. After this time, the solvent was removed under reduced pressure to give an off white coloured solid. The solid was dissovled in MeOH and passed through an SCX cartridge, washing first with MeOH and then with 2M NH3 in MeOH The NH3 containing fractions were combined and concentrated under reduced pressure to give a white coloured solid of desired product in 224 mg.
Name
Quantity
2.191 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1,3-thiazole-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
5-Methyl-1,3-thiazole-2-carbohydrazide
Reactant of Route 3
5-Methyl-1,3-thiazole-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
5-Methyl-1,3-thiazole-2-carbohydrazide
Reactant of Route 5
5-Methyl-1,3-thiazole-2-carbohydrazide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Methyl-1,3-thiazole-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.